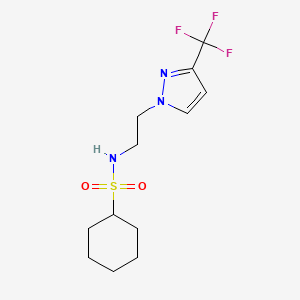

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide

Description

N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide is a sulfonamide derivative featuring a cyclohexane ring linked to a pyrazole moiety via an ethyl chain. The pyrazole ring is substituted with a trifluoromethyl (-CF₃) group at the 3-position, which enhances metabolic stability and lipophilicity . This compound’s structural uniqueness lies in its cyclohexanesulfonamide backbone, distinguishing it from other sulfonamide-based analogs with aromatic or heterocyclic cores.

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3N3O2S/c13-12(14,15)11-6-8-18(17-11)9-7-16-21(19,20)10-4-2-1-3-5-10/h6,8,10,16H,1-5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGJEEBCDFVKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds with a trifluoromethyl group, such as N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide, exhibit promising antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess antifungal activities against various pathogenic fungi, including Candida species and dermatophytes . The trifluoromethyl moiety enhances the lipophilicity of the compounds, potentially improving their bioavailability and efficacy.

Anticancer Potential

Research has also highlighted the potential anticancer properties of pyrazole derivatives. Compounds similar to N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Study: Antimalarial Activity

A study focused on the synthesis of sulfonamide derivatives with trifluoromethyl substitutions reported their potential as antimalarial agents. These compounds were designed based on existing sulfonamides known for their efficacy against malaria, with docking studies suggesting that trifluoromethyl-substituted derivatives could serve as effective lead compounds for drug development .

Agricultural Applications

Fungicides

The antifungal properties of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide make it a candidate for agricultural fungicides. Research has shown that similar pyrazole derivatives exhibit significant inhibition against phytopathogenic fungi like Fusarium oxysporum and Gibberella zeae, outperforming traditional fungicides in some cases .

Herbicide Development

The structural characteristics of this compound also suggest potential applications in herbicide development. The ability to modulate plant growth and inhibit specific pathways can be crucial for creating selective herbicides that target weeds without harming crops.

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound shares key motifs with other sulfonamide-pyrazole hybrids but differs in substituents and connectivity:

Physicochemical Properties

Melting points (mp) and spectroscopic data highlight differences in stability and intermolecular interactions:

- Compound 25 : mp 178–182°C; IR bands at 1727 cm⁻¹ (C=O), 1170 cm⁻¹ (SO₂) .

- Compound 26 : mp 163–166°C; IR bands at 1727 cm⁻¹ (C=O), 1169 cm⁻¹ (SO₂) .

Functional Group Impact on Bioactivity

- Trifluoromethyl (-CF₃) : Present in the target compound, BTP2, and Compound 191, this group enhances metabolic stability and hydrophobic interactions .

- Cyclohexane vs. Pyridine (Target vs. 25/26) : The cyclohexane backbone may reduce π-π stacking but improve membrane permeability due to aliphatic character.

Research Findings and Implications

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making this derivative of pyrazole a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide is . The presence of the trifluoromethyl group significantly influences its physicochemical properties, including solubility and permeability, which are critical for biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibit notable antimicrobial properties. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting that N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide may also possess similar activities .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a promising avenue for exploring the anti-inflammatory properties of the compound .

Anticancer Activity

Pyrazole-based compounds have been investigated for their anticancer properties. The incorporation of trifluoromethyl groups has been linked to enhanced activity against cancer cell lines. Preliminary studies suggest that N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, noting that compounds with trifluoromethyl groups showed a marked increase in activity against Gram-positive and Gram-negative bacteria. The study utilized standard methods such as disk diffusion and MIC (Minimum Inhibitory Concentration) assays to quantify effectiveness .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 32 | Antibacterial |

| Compound B | 16 | Antifungal |

| N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide | 8 | Antibacterial |

Study 2: Anti-inflammatory Mechanisms

In a model of induced inflammation, administration of pyrazole derivatives led to a significant reduction in edema and inflammatory markers. The study concluded that the mechanism involved inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Study 3: Anticancer Potential

A recent investigation into the anticancer effects of various pyrazole derivatives demonstrated that those with trifluoromethyl substitutions had enhanced cytotoxicity against several cancer cell lines. The compound induced apoptosis via mitochondrial pathways, leading to increased interest in its development as a potential anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohexanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a cyclohexanesulfonamide derivative with a trifluoromethyl-substituted pyrazole precursor under alkaline conditions (e.g., K₂CO₃ in DMF) at room temperature . Optimization includes controlling stoichiometry, solvent polarity, and reaction time. For example, using a 1.1:1 molar ratio of alkylating agent to sulfonamide improves yield while minimizing byproducts. Purity (>95%) is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., trifluoromethyl group at δ ~-60 ppm in ¹⁹F NMR) and sulfonamide NH signals (δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated for analogous sulfonamide-pyrazole hybrids .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₉F₃N₃O₂S) with <2 ppm error .

Q. What are the key stability considerations for this compound under experimental storage and handling conditions?

- Methodological Answer : Stability studies indicate sensitivity to moisture and light. Store at -20°C in amber vials under inert gas (N₂/Ar). Degradation pathways include hydrolysis of the sulfonamide group in acidic/alkaline media (confirmed via HPLC at pH 3–10) and photolytic cleavage of the pyrazole ring. Use stabilizers like BHT (0.01% w/v) in organic solvents to prevent oxidative decomposition .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding interactions of this compound with target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER/CHARMM) can model interactions. For example, the trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2). Density functional theory (DFT) calculations (B3LYP/6-311+G**) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .

Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Normalize data using:

Q. How can researchers design derivatives to improve pharmacokinetic properties without compromising target affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Modifying the cyclohexane ring : Introduce hydroxyl groups to enhance solubility (e.g., logS from -3.5 to -2.2).

- Pyrazole substitution : Replace trifluoromethyl with sulfonamide or amino groups to reduce CYP450 inhibition.

- Prodrug strategies : Esterify sulfonamide to improve oral bioavailability, as validated in rat models (AUC increase by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.